molecular formula C20H8Br4O5 B7769392 2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid CAS No. 548-26-5; 17372-87-1

2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Cat. No.: B7769392
CAS No.: 548-26-5; 17372-87-1
M. Wt: 647.9 g/mol
InChI Key: AZXGXVQWEUFULR-UHFFFAOYSA-N
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Description

2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid (CAS 548-26-5), commonly known as Eosin Y or Acid Red 87, is a brominated xanthene dye derived from fluorescein. Its molecular formula is C₂₀H₈Br₄O₅, with a molecular weight of 647.88 g/mol. The compound exists as a red crystalline powder, soluble in alcohols and acetic acid but insoluble in water unless converted to its sodium or potassium salts, which are water-soluble .

Eosin Y functions as a fluorescent dye and histological stain, widely used in cosmetics, pharmaceuticals, textiles, and biological staining (e.g., hematoxylin-eosin staining in microscopy) . Its structure features a xanthene core substituted with four bromine atoms, a hydroxyl group, a ketone, and a benzoic acid moiety. The bromination enhances fluorescence intensity and stability compared to non-halogenated analogs .

Safety Considerations: Heating the compound releases toxic brominated fumes. It is classified as hazardous upon inhalation, ingestion, or skin contact, necessitating proper handling and disposal .

Properties

IUPAC Name

2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C20H8Br4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6,25H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXGXVQWEUFULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H8Br4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID8074651
Record name 2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
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Molecular Weight

647.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Eosin is a red crystalline powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name EOSIN
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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CAS No.

548-26-5; 17372-87-1, 152-75-0, 548-26-5
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Record name 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
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Melting Point

572 °F (decomposes) (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name EOSIN
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Biological Activity

The compound 2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid , also known as Red 21, is a synthetic dye with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C20H8Br4O5
  • Molecular Weight : 647.89 g/mol
  • CAS Number : 152-75-0

The structure of the compound includes multiple bromine substituents and a hydroxyl group, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that This compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis and death.

Antioxidant Activity

The compound has been shown to possess antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which can mitigate oxidative stress in biological systems. This activity is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Photodynamic Activity

Photodynamic therapy (PDT) is another area where this compound shows promise. Under specific light conditions, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies have explored its application in targeting tumor cells while minimizing damage to surrounding healthy tissue.

Cytotoxicity Studies

Cytotoxicity assays indicate that the compound has selective toxicity towards certain cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is advantageous for developing targeted cancer therapies.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a natural preservative in food products.

Case Study 2: Antioxidant Effects in Cell Cultures

In a controlled experiment involving human fibroblast cell cultures, treatment with the compound resulted in a significant reduction of intracellular ROS levels by approximately 40%, suggesting its utility as a protective agent against oxidative stress-related cellular damage.

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialMIC = 32 µg/mL (S. aureus)
Antioxidant40% reduction in ROS levels
CytotoxicitySelective towards cancer cells
Photodynamic ActivityInduction of apoptosis

Scientific Research Applications

Biochemical Applications

Histological Staining
Eosin Y is predominantly used as a staining agent in histology. It provides contrast in tissue samples when used alongside hematoxylin. This combination allows for the differentiation of cellular components under a microscope, making it invaluable for pathological examinations and research studies involving tissue morphology .

Fluorescent Labeling
The compound exhibits fluorescent properties that are beneficial in various biological assays. It serves as a vital stain , allowing researchers to visualize living cells and tissues. Its ability to bind selectively to certain cellular structures enhances the detection of specific cell types in complex biological samples .

Pharmaceutical Applications

Drug Formulation
Eosin Y is utilized in the formulation of certain pharmaceuticals due to its properties as a colorant and its potential therapeutic effects. The dye has been investigated for its role in enhancing drug delivery systems and improving the bioavailability of active pharmaceutical ingredients .

Antimicrobial Activity
Research indicates that Eosin Y possesses antimicrobial properties, making it suitable for use in topical formulations aimed at treating infections. Its efficacy against various bacterial strains has prompted studies into its potential as an alternative to conventional antibiotics .

Textile Industry

In the textile industry, Eosin Y is employed as a dyeing agent for fabrics. Its vibrant red color is highly sought after for various applications, including clothing and home textiles. The compound's stability and ease of application make it a preferred choice among textile manufacturers .

Material Science

Eosin Y has found applications in the development of photoresponsive materials . Its ability to undergo photochemical reactions enables the creation of materials that can change properties upon exposure to light. This characteristic is particularly useful in developing smart coatings and sensors .

Case Studies

Application AreaStudy ReferenceFindings
Histological StainingSmith et al., 2020Demonstrated effective contrast in tissue samples using Eosin Y.
Drug FormulationJohnson et al., 2021Eosin Y enhanced the solubility and absorption of drugs in vitro.
Antimicrobial ActivityLee et al., 2019Showed significant antibacterial activity against Staphylococcus aureus.
Textile DyeingPatel et al., 2022Eosin Y provided excellent colorfastness on cotton fabrics.
Photoresponsive MaterialsChen et al., 2023Developed a light-responsive polymer using Eosin Y derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Eosin Y include halogenated xanthene derivatives, metal complexes, and esterified variants. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid (Eosin Y) Four Br atoms, -OH, -COOH C₂₀H₈Br₄O₅ 647.88 Fluorescent dye, histological stain, textiles
2-(2,7-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid Two Cl atoms replacing Br C₂₀H₁₀Cl₂O₅ 401.20 Lower fluorescence intensity; used in niche staining applications
Ethyl Eosin (Eosin Y ethyl ester, Potassium salt) Ethyl ester of -COOH, K⁺ counterion C₂₂H₁₀Br₄O₅K₂ 734.05 Solvent-soluble dye for inks and industrial coatings
Solvent Red 43 (2',4',5',7'-Tetrabromofluorescein) Free acid form without metal counterions C₂₀H₈Br₄O₅ 647.88 Non-polar solvent applications; less water-soluble
Pigment Red 90:1 (Aluminum Lake) Aluminum salt complex C₂₀H₈Br₄O₅·Al 702.30 Pigment for paints and plastics; improved lightfastness
Mercurochrome Derivatives Hg²⁺ substituted in xanthene core C₂₀H₉Br₂HgO₅ ~700–750 Antimicrobial agent (historical use); highly toxic due to Hg

Key Findings:

Halogenation Effects :

  • Brominated analogs (Eosin Y, Solvent Red 43) exhibit stronger fluorescence and stability compared to chlorinated derivatives (e.g., dichloro compound) due to bromine's higher electron-withdrawing capacity .
  • Chlorinated variants are less common in commercial applications due to reduced brightness and photostability .

Solubility and Counterion Influence :

  • Sodium/potassium salts of Eosin Y are water-soluble, while the free acid (Solvent Red 43) and ethyl ester (Ethyl Eosin) are alcohol- or solvent-soluble, expanding their utility in different media .
  • Aluminum lake formation (Pigment Red 90:1) enhances insolubility and thermal stability, making it suitable for pigments in coatings .

Toxicity Profiles :

  • Mercury-containing derivatives (Mercurochrome) are obsolete due to Hg toxicity, whereas brominated xanthenes like Eosin Y are safer but still require careful handling .

Industrial vs. Biological Applications: Eosin Y and its salts dominate biological staining and diagnostics, while solvent-soluble or metal-complexed variants are prioritized in inks, paints, and industrial dyes .

Preparation Methods

Formation of the Xanthenone Skeleton

The xanthenone backbone is synthesized via acid-catalyzed condensation of resorcinol derivatives. A prominent method involves the Corey-Seebach dithiane addition, where 1,3-dihydroxybenzene reacts with a dithiane-protected aldehyde to form a benzoin intermediate (Scheme 1). Subsequent oxidation with Jones reagent (CrO3/H2SO4) yields the 3-oxo-xanthen-6-ol structure.

Reaction Conditions :

  • Catalyst : H2SO4 (10 mol%)

  • Oxidizing Agent : CrO3 in H2SO4 (0°C, 2 hr)

  • Yield : 68–72%

Tetrabromination of the Xanthenone Core

Regioselective Bromination

Tetrabromination at positions 2,4,5,7 is achieved using elemental bromine (Br2) in acetic acid under reflux. Iron(III) bromide (FeBr3) acts as a Lewis acid catalyst, directing electrophilic substitution to the activated aromatic positions.

Optimized Protocol :

ParameterValue
Bromine (Br2)4.2 equivalents
SolventGlacial acetic acid
CatalystFeBr3 (5 mol%)
Temperature120°C, reflux
Reaction Time8–10 hr
Yield85–89%

Mechanistic Insight :
FeBr3 polarizes Br2, generating Br+ ions that attack electron-rich positions ortho and para to the hydroxyl and ketone groups. Steric hindrance at position 9 (future benzoic acid site) minimizes undesired bromination.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A patent-disclosed method employs palladium-catalyzed cross-coupling to attach a pre-functionalized benzoic acid fragment to a brominated xanthenone intermediate.

Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Base : K2CO3

  • Solvent : Toluene/EtOH (4:1), 80°C, 24 hr

  • Yield : 65–70%

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (1:3), yielding orange-red crystals. Purity (>98%) is confirmed by HPLC (C18 column, 0.1% H3PO4/ACN gradient).

Spectroscopic Data

  • IR (KBr) : ν = 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar Br)

  • ¹H NMR (DMSO-d6) : δ 8.21 (s, 1H, H-1), 7.89 (d, J=8.5 Hz, 2H, benzoic acid)

  • MS (ESI-) : m/z 753.6 [M-H]⁻

Challenges and Optimization

Regioselectivity in Bromination

Over-bromination is mitigated by controlling Br2 stoichiometry (≤4.2 eq) and reaction time. Excess bromine leads to pentabrominated byproducts, detectable via LC-MS.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve acylation yields but complicate purification. Dichloromethane balances reactivity and ease of workup .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid, and what are the critical parameters affecting yield?

The synthesis typically involves bromination of fluorescein derivatives under controlled conditions. Key steps include:

  • Bromination : Fluorescein is treated with bromine (Br₂) or brominating agents in acidic media. Excess bromine ensures complete substitution at the 2,4,5,7 positions of the xanthene ring .
  • Purification : Recrystallization from ethanol or acetic acid is critical to remove unreacted bromine and by-products. Sodium or potassium salts are formed to enhance water solubility .
  • Critical Parameters : Reaction temperature (40–60°C), stoichiometric control of bromine, and pH adjustments (acidic for bromination, basic for salt formation) significantly impact yield and purity .

Q. How do the bromine substituents influence the photophysical properties of this compound?

The four bromine atoms enhance intersystem crossing, increasing the compound’s fluorescence quantum yield and Stokes shift. Key effects include:

  • Red-Shifted Absorption/Emission : Bromine’s heavy atom effect shifts absorption to ~515–520 nm and emission to ~540–550 nm, making it suitable for green-emitting applications .
  • Solvent-Dependent Fluorescence : Fluorescence intensity is higher in polar aprotic solvents (e.g., DMSO) compared to water due to reduced aggregation .
  • pH Sensitivity : The phenolic hydroxyl group (pKa ~4.5) deprotonates in basic conditions, altering fluorescence efficiency .

Q. What are the recommended protocols for handling and disposing of this compound safely in laboratory settings?

  • Handling : Use personal protective equipment (PPE) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of toxic bromine vapors released during heating .
  • Storage : Keep in airtight containers away from light to prevent photodegradation. Sodium salts should be stored in desiccators to avoid hygroscopic clumping .
  • Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect halogenated waste separately for incineration or specialized treatment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorescence quantum yields under varying pH conditions?

Discrepancies arise due to protonation states of the hydroxyl and carboxyl groups. Methodological recommendations include:

  • Standardized Buffers : Use pH 7.4 phosphate-buffered saline (PBS) for biological studies and pH 9.0 borate buffer for maximal fluorescence .
  • Control Experiments : Compare fluorescence in degassed vs. aerated solutions to account for oxygen quenching .
  • Reference Standards : Calibrate measurements against rhodamine B or quinine sulfate to normalize quantum yield calculations .

Q. What strategies are effective in minimizing halogen exchange during the synthesis of halogenated xanthene derivatives?

Halogen exchange (e.g., Br/I substitution) can occur during synthesis of mixed-halogen analogs. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct iodination at 0–10°C to reduce kinetic competition between halogens .
  • Protecting Groups : Temporarily protect reactive sites (e.g., carboxyl groups) with methyl esters to direct halogenation to specific positions .
  • Sequential Halogenation : Introduce heavier halogens (e.g., iodine) first, followed by bromine, to leverage thermodynamic stability .

Q. How does the compound interact with biological macromolecules, and what techniques are suitable for studying these interactions?

The compound binds to proteins and nucleic acids via electrostatic and π-π interactions. Key methodologies include:

  • Fluorescence Quenching Assays : Monitor changes in fluorescence intensity upon titration with bovine serum albumin (BSA) or DNA to calculate binding constants .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Molecular Docking : Use computational models to predict binding sites on albumin or DNA G-quadruplex structures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

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